molecular formula C11H10N2O2 B13566185 2-isocyanato-6-methoxy-1-methyl-1H-indole

2-isocyanato-6-methoxy-1-methyl-1H-indole

Cat. No.: B13566185
M. Wt: 202.21 g/mol
InChI Key: KUMDBJHRFMTOHX-UHFFFAOYSA-N
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Description

2-isocyanato-6-methoxy-1-methyl-1H-indole is a chemical compound with the molecular formula C11H10N2O2. It is an indole derivative, which means it contains the indole ring system, a common structure in many natural products and pharmaceuticals. This compound is characterized by the presence of an isocyanate group (-N=C=O) at the 2-position, a methoxy group (-OCH3) at the 6-position, and a methyl group (-CH3) at the 1-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isocyanato-6-methoxy-1-methyl-1H-indole typically involves the introduction of the isocyanate group onto a pre-formed indole ring. One common method is the reaction of 6-methoxy-1-methylindole with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then undergoes elimination to form the isocyanate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, alternative methods such as the use of safer reagents or catalysts may be employed to reduce the environmental impact and improve the overall yield.

Chemical Reactions Analysis

Types of Reactions

2-isocyanato-6-methoxy-1-methyl-1H-indole can undergo various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.

    Substitution Reactions: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.

    Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.

Common Reagents and Conditions

    Nucleophilic Addition: Reagents such as amines, alcohols, and thiols can react with the isocyanate group under mild conditions.

    Substitution Reactions: Halogenating agents, acids, or bases can facilitate substitution reactions on the indole ring.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed

    Ureas and Carbamates: Formed from nucleophilic addition to the isocyanate group.

    Substituted Indoles: Formed from substitution reactions on the indole ring.

Scientific Research Applications

2-isocyanato-6-methoxy-1-methyl-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-isocyanato-6-methoxy-1-methyl-1H-indole depends on its specific application. In biological systems, it may interact with proteins or enzymes through the reactive isocyanate group, forming covalent bonds with nucleophilic residues such as lysine or cysteine. This can lead to the inhibition or modification of the target protein’s function. The methoxy and methyl groups may also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-isocyanato-1-methyl-1H-indole: Lacks the methoxy group at the 6-position.

    6-methoxy-1-methyl-1H-indole: Lacks the isocyanate group at the 2-position.

    2-isocyanato-6-methoxyindole: Lacks the methyl group at the 1-position.

Uniqueness

2-isocyanato-6-methoxy-1-methyl-1H-indole is unique due to the combination of the isocyanate, methoxy, and methyl groups on the indole ring. This specific arrangement of functional groups can lead to distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-isocyanato-6-methoxy-1-methylindole

InChI

InChI=1S/C11H10N2O2/c1-13-10-6-9(15-2)4-3-8(10)5-11(13)12-7-14/h3-6H,1-2H3

InChI Key

KUMDBJHRFMTOHX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)OC)N=C=O

Origin of Product

United States

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